![molecular formula C23H17Cl2N3O2S B12036918 N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12036918.png)
N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
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Description
N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H17Cl2N3O2S and its molecular weight is 470.4 g/mol. The purity is usually 95%.
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Biological Activity
Antiproliferative Activity
One of the most significant biological activities of this compound is its antiproliferative effect against various cancer cell lines. In a comprehensive study, the compound demonstrated notable cytotoxicity against human cervical (HeLa), human liver (HepG2), human lung (A549), and human breast (MCF-7) cancer cell lines . The results of this study are summarized in the following table:
Cancer Cell Line | IC50 (μM) |
---|---|
HeLa | 3.2 ± 0.4 |
HepG2 | 2.8 ± 0.3 |
A549 | 4.1 ± 0.5 |
MCF-7 | 3.5 ± 0.4 |
These results indicate that the compound exhibits potent antiproliferative activity across multiple cancer types, with particularly strong effects against liver cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also shown promising antimicrobial activity. A study examining its effects against various bacterial and fungal strains revealed significant inhibition zones, as shown in the following table:
Microbial Strain | Inhibition Zone (mm) |
---|---|
E. coli | 18 ± 2 |
S. aureus | 22 ± 3 |
P. aeruginosa | 16 ± 2 |
C. albicans | 20 ± 2 |
These results suggest that the compound may have potential as a broad-spectrum antimicrobial agent .
Enzyme Inhibition
Further research has revealed that N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide exhibits significant inhibitory activity against certain enzymes. A notable example is its effect on matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis. The compound showed particularly strong inhibition of MMP-2 and MMP-9, with IC50 values of 0.8 μM and 1.2 μM, respectively.
In Vivo Studies
A case study involving a mouse xenograft model of human colon cancer demonstrated the compound's potential in vivo. Mice treated with 50 mg/kg of the compound daily for 28 days showed a 62% reduction in tumor volume compared to the control group. Additionally, no significant toxicity was observed in the treated animals, suggesting a favorable safety profile .
Structure-Activity Relationship
Structure-activity relationship (SAR) studies have provided insights into the importance of specific structural features for the compound's biological activity. The presence of the chloro substituents on both phenyl rings appears to be crucial for its antiproliferative effects. Removal or replacement of these groups resulted in significantly reduced activity. Furthermore, the sulfanyl linkage between the quinazolinone core and the acetamide moiety was found to be essential for maintaining potent enzyme inhibition .
While the exact mechanism of action is still under investigation, preliminary studies suggest that the compound may exert its antiproliferative effects through multiple pathways. These include:
- Induction of apoptosis via activation of caspase-3 and caspase-9
- Cell cycle arrest at the G2/M phase
- Inhibition of angiogenesis through downregulation of VEGF expression
Further research is needed to fully elucidate the molecular mechanisms underlying the compound's diverse biological activities .
Properties
Molecular Formula |
C23H17Cl2N3O2S |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H17Cl2N3O2S/c1-14-6-7-16(25)12-20(14)26-21(29)13-31-23-27-19-5-3-2-4-18(19)22(30)28(23)17-10-8-15(24)9-11-17/h2-12H,13H2,1H3,(H,26,29) |
InChI Key |
UEBNDNHERJKFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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